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molecular formula C19H36O2 B8474056 2-Methylideneoctadecanoic acid CAS No. 6818-51-5

2-Methylideneoctadecanoic acid

Cat. No. B8474056
M. Wt: 296.5 g/mol
InChI Key: RKQDHVGICBPMIZ-UHFFFAOYSA-N
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Patent
US04196300

Procedure details

A 16.3 g sample of α-hydroxymethylstearic acid (0.0542 mole) and 6 drops of phosphoric acid (85%) are placed in a distillation flask and the mixture heated to 245°-255° C. in an oil bath under vacuum. The product, 2-hexadecyl acrylic acid, which distills over at 165°-175° C. at 0.1 mm (7.0 g) (43%), is recrystallized from acetone, m.p. 59°-63° C.
Quantity
0.0542 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][CH:3]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[C:4]([OH:6])=[O:5]>P(=O)(O)(O)O>[CH2:7]([C:3](=[CH2:2])[C:4]([OH:6])=[O:5])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
0.0542 mol
Type
reactant
Smiles
OCC(C(=O)O)CCCCCCCCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 245°-255° C. in an oil bath under vacuum
DISTILLATION
Type
DISTILLATION
Details
The product, 2-hexadecyl acrylic acid, which distills over at 165°-175° C. at 0.1 mm (7.0 g) (43%)
CUSTOM
Type
CUSTOM
Details
is recrystallized from acetone, m.p. 59°-63° C.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCCC)C(C(=O)O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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